5-Fluoro-3-iso-pentoxyphenyl methyl sulfide
Description
5-Fluoro-3-iso-pentoxyphenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a fluorine atom at the 5-position, an iso-pentoxy group at the 3-position, and a methyl sulfide (-SCH₃) moiety. Its properties may be inferred through comparison with structurally related sulfides, such as those used in carotenoid synthesis (e.g., 4-chloro-3-methyl-2-butenyl phenyl sulfide) .
Properties
IUPAC Name |
1-fluoro-3-(3-methylbutoxy)-5-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-9(2)4-5-14-11-6-10(13)7-12(8-11)15-3/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQHDTBWTNXMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-iso-pentoxyphenyl methyl sulfide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of the fluorine atom onto the phenyl ring.
Etherification: Attachment of the iso-pentoxy group through an ether bond.
Thioetherification: Introduction of the methyl sulfide group.
These reactions often require specific reagents and conditions, such as:
Halogenation: Using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Etherification: Employing alkyl halides and a base like potassium carbonate in an aprotic solvent.
Thioetherification: Utilizing thiols and alkylating agents in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-iso-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl sulfide group to a sulfoxide or sulfone.
Reduction: Reduction of the phenyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions, such as in the presence of a catalyst or under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
5-Fluoro-3-iso-pentoxyphenyl methyl sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iso-pentoxyphenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups can influence the compound’s reactivity and binding affinity. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl sulfide group can participate in redox reactions and other chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfide Compounds
Key Structural and Functional Analogues
4-Chloro-3-methyl-2-butenyl Phenyl Sulfide (Formula 1 in ) Structure: Phenyl sulfide with a 4-chloro-3-methyl-2-butenyl substituent. Synthesis: Produced via Cu(I)-catalyzed ring-opening of isoprene monoxide with benzenethiol, followed by halogenation . Applications: Serves as a C5-unit in carotenoid synthesis. Challenges include byproduct formation (e.g., phenyldisulfide) and purification difficulties .
Di(4-chloro-3-methyl-2-butenyl) Sulfide (Formula 2 in ) Structure: Sulfide with two 4-chloro-3-methyl-2-butenyl groups. Synthesis: Derived from dimerization of intermediates, with similar challenges in oxidation control and byproduct removal . Applications: Used as a C10-unit in carotenoid synthesis.
Di(4-chloro-3-methyl-2-butenyl) Sulfone (Formula 3 in )
- Structure : Sulfone analogue of Formula 2.
- Synthesis : Oxidation of the corresponding sulfide, highlighting the importance of selective oxidation in polyene systems .
Comparative Analysis
*Inferred based on analogous synthesis pathways.
Research Findings and Implications
- Reactivity of Sulfide Groups : The methyl sulfide group in this compound may exhibit similar oxidation tendencies to sulfones as seen in , where sulfides are selectively oxidized for functionalization in polyene systems .
- Synthesis Complexity : Unlike the Cu(I)-catalyzed methods in , the branched iso-pentoxy group in the target compound may require tailored catalysts or protecting-group strategies to mitigate steric hindrance during synthesis.
Biological Activity
5-Fluoro-3-iso-pentoxyphenyl methyl sulfide is an organosulfur compound with a unique structural composition that includes a methyl sulfide functional group, a fluorine atom, and an iso-pentoxy substituent. This combination potentially influences its biological activity, making it a subject of interest in pharmaceutical research and drug development.
- Molecular Formula : C₁₂H₁₇FOS
- Molecular Weight : Approximately 228.32 g/mol
- Structural Features :
- Fluorine atom enhances lipophilicity and may improve cell membrane permeability.
- Iso-pentoxy group contributes to its unique chemical reactivity.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Its mechanism of action may involve:
- Modulation of enzyme activities.
- Interaction with cell membranes, affecting cellular signaling pathways.
- Potential disruption of microbial cell wall synthesis, similar to other fluorinated compounds which have shown enhanced antimicrobial properties due to increased permeability .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The introduction of fluorine in such compounds has been linked to improved efficacy against various pathogens . Specific studies have shown that fluorinated derivatives can enhance the activity against mycobacterial strains by interfering with the fatty acid synthesis pathway (FAS-II) .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various fluorinated compounds, including derivatives similar to this compound. Results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with enhanced activity noted for those containing fluorine .
- Cellular Interaction Studies : In vitro studies demonstrated that the compound could alter cellular signaling pathways by modulating protein interactions, leading to potential therapeutic applications in treating infections caused by resistant strains.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoro-3-iso-pentoxyphenyl methyl sulfide | C₁₂H₁₇FOS | Similar pentoxy and fluorine substitution |
| 5-Chloro-3-iso-pentoxyphenyl methyl sulfide | C₁₂H₁₇ClOS | Chlorine instead of fluorine |
| 5-Bromo-3-iso-pentoxyphenyl methyl sulfide | C₁₂H₁₇BrOS | Bromine substitution |
| 3,5-Difluoro-2-n-pentoxyphenyl methyl sulfide | C₁₂H₁₇F₂OS | Two fluorine atoms on different positions |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Pharmaceutical Applications : It is being explored as a lead compound in drug discovery for its potential use in treating bacterial infections and possibly other diseases due to its unique structural characteristics.
- Toxicological Studies : Initial toxicological assessments suggest that while the compound exhibits promising biological activity, further research is necessary to evaluate its safety profile and any potential side effects associated with its use in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
